8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of an α,β-unsaturated ester with malononitrile in the presence of sodium methoxide in methanol. This reaction yields 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitriles, which are then treated with guanidine derivatives to form 4-amino-5,6-dihydropyrido[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form C5–C6 unsaturated systems.
Substitution: It can undergo substitution reactions at various positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Substitution: Substitution reactions often involve the use of guanidine derivatives and other nucleophiles under basic conditions.
Major Products Formed
Scientific Research Applications
8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of tyrosine kinase inhibitors (TKIs) targeting various cancers, including lung cancer and pancreatic cancer.
Biological Studies: The compound is used in the study of kinase inhibitors and their effects on cellular signaling pathways.
Chemical Biology: It is employed in the design and synthesis of biologically active molecules for therapeutic purposes.
Mechanism of Action
The mechanism of action of 8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific kinases, such as tyrosine kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound also serves as a scaffold for kinase inhibitors and has shown significant cytotoxic activities against various cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another scaffold used in the development of kinase inhibitors with potent anti-proliferative properties.
Uniqueness
8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form C5–C6 unsaturated systems through oxidation and its role as a scaffold for TKIs make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
214983-04-7 |
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Molecular Formula |
C15H13N3O3S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
8-methyl-2-methylsulfonyl-6-phenylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H13N3O3S/c1-18-13-11(9-16-15(17-13)22(2,20)21)8-12(14(18)19)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
AYYAGZHKFLLINM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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